Chemoselective Reactivity: Quantified C-I vs. C-F Bond Dissociation Energy Difference
The core differential advantage of 1-fluoro-5-iodopentane lies in the extreme bond strength differential between its two carbon-halogen bonds. This allows for the selective substitution of the iodine atom while the fluorine atom remains completely inert under the same reaction conditions . This chemoselectivity is a class-level property of 1-halo-5-fluoroalkanes, and is not observed in analogs where the halogen pair is more similar in reactivity, such as 1-chloro-5-bromopentane.
| Evidence Dimension | Bond Dissociation Energy (C-X) |
|---|---|
| Target Compound Data | C-I bond: ~57 kcal/mol; C-F bond: ~115 kcal/mol [1] |
| Comparator Or Baseline | 1-Bromo-5-chloropentane: C-Br (~70 kcal/mol), C-Cl (~84 kcal/mol) [1] |
| Quantified Difference | Δ58 kcal/mol vs. Δ14 kcal/mol between the two C-X bonds |
| Conditions | Standard BDE values for aliphatic carbon-halogen bonds. |
Why This Matters
This vast difference in bond strength (Δ58 kcal/mol) underpins the compound's ability to undergo highly selective, stepwise functionalization, a key requirement for building complex molecules without unwanted side reactions.
- [1] Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Standard reference text for BDE values). View Source
